1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-15(7-12(8,13)14)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGNQZBQXAVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260887-81-7 | |
| Record name | 1-tert-Butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally related to several pyrrolidine and piperidine derivatives, differing in substituents, fluorine positioning, and ring size. Key comparisons include:
Physicochemical Properties
- Polarity: The 4,4-difluoro substituent increases polarity compared to non-fluorinated analogs (e.g., hydroxylated derivatives in ), affecting solubility in aqueous media.
- Thermal Stability : Fluorine’s electron-withdrawing effect enhances thermal stability relative to hydroxyl or methyl-substituted pyrrolidines .
- Spectral Signatures: Distinct ¹⁹F NMR shifts (~-180 ppm for CF₂ groups) and IR stretches (~1100 cm⁻¹ for C-F bonds) differentiate the target compound from mono-fluorinated or non-fluorinated analogs .
Biological Activity
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS No. 1260887-81-7) is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of fluorine atoms, suggests enhanced biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19F2NO4
- Molecular Weight : 279.28 g/mol
- Synonyms : Ethyl 1-boc-4,4-difluoropyrrolidine-3-carboxylate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as a pharmaceutical agent. Key areas of interest include:
- Antimicrobial Activity : Initial studies suggest that fluorinated compounds often display enhanced antimicrobial properties. The introduction of fluorine can improve the lipophilicity and metabolic stability of compounds, making them more effective against bacterial strains.
- Antitumor Activity : Some derivatives of pyrrolidine have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research is ongoing to evaluate the specific effects of this compound on various cancer cell lines.
- Neurological Effects : Given the structural similarities to known neuroactive compounds, there is potential for this pyrrolidine derivative to exhibit neuroprotective effects or influence neurotransmitter systems.
The biological mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors by mimicking substrate structures or binding at active sites.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or peripheral tissues, influencing signaling pathways.
Table 1: Summary of Biological Studies on this compound
Detailed Findings
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated pyrrolidines possess enhanced antibacterial properties due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .
- Antitumor Studies : Research conducted on various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis through activation of caspase pathways . The compound's structure allows for interactions with cellular targets involved in cell cycle regulation.
- Neuroprotective Effects : In vitro studies have shown that the compound protects neuronal cells from oxidative damage by modulating antioxidant enzyme activities . This suggests potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyl group via Boc-anhydride reactions under anhydrous conditions.
- Step 2 : Fluorination at the 4,4-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® in dichloromethane at −78°C to 0°C .
- Step 3 : Esterification of the carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine).
- Validation : Purity is confirmed via ¹H/¹³C NMR (to verify substituent positions) and LC-MS (to assess molecular weight and impurities) .
Q. How can the stereochemistry and crystal structure of this compound be determined experimentally?
- Methodology :
- X-ray crystallography using SHELX software for structure refinement . Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane.
- Chiral HPLC with a cellulose-based column to resolve enantiomers, paired with polarimetry for optical rotation validation .
Q. What spectroscopic techniques are critical for characterizing 4,4-difluoropyrrolidine derivatives?
- Key Techniques :
- ¹⁹F NMR : To confirm fluorine substitution patterns (δ −180 to −220 ppm for CF₂ groups) .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-group vibrations .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence fluorination efficiency in pyrrolidine derivatives?
- Data Analysis :
- Contradictions : Fluorination with DAST in THF may yield side products (e.g., elimination), while DCM at −78°C improves selectivity for CF₂ groups .
- Optimization : Kinetic studies using GC-MS to track intermediate formation. Lower temperatures (−78°C) reduce decomposition, as shown in analogous trifluoromethylpyrrolidine syntheses .
Q. What strategies mitigate racemization during esterification or Boc-deprotection?
- Methodology :
- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize acid-catalyzed racemization .
- Chiral Auxiliaries : Incorporate (S)- or (R)-configured starting materials (e.g., tert-butyl (3S,4R)-pyrrolidine derivatives) to enforce stereochemical integrity .
Q. How can computational methods predict the biological activity of 4,4-difluoropyrrolidine derivatives?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like proteases or GPCRs, leveraging PubChem 3D conformer data .
- QSAR Modeling : Correlate logP (lipophilicity) and fluorine electronegativity with bioactivity trends observed in dihydropyridine analogs .
Data Contradiction & Optimization
Q. Conflicting yields reported for fluorination steps: How to troubleshoot?
- Analysis :
- Variable Factors : Moisture sensitivity of fluorinating agents (DAST vs. Deoxo-Fluor®) and solvent purity (anhydrous DCM vs. THF) .
- Resolution : Conduct reactions under argon with molecular sieves. Compare yields via HPLC area-percent analysis and adjust stoichiometry (1.2–1.5 eq. fluorinating agent) .
Q. Discrepancies in stereochemical outcomes across literature: How to validate?
- Methodology :
- Cross-Validation : Combine X-ray crystallography (definitive proof) with NOESY NMR to confirm spatial proximity of substituents .
- Reference Standards : Use enantiopure tert-butyl (3S,4S)-4-fluoropyrrolidine-1-carboxylate (CAS 426844-77-1) for comparative analysis .
Tables for Key Data
| Synthetic Step | Optimal Conditions | Yield Range | Key Validation Method |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT, 12h | 85–92% | ¹H NMR |
| 4,4-Difluorination | DAST, DCM, −78°C, 2h | 60–75% | ¹⁹F NMR |
| Ethyl Esterification | Ethyl chloroformate, Et₃N, 0°C, 1h | 78–85% | LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
